

An In-depth Technical Guide to the Spectroscopic Data of Allyl Methyl Carbonate

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Compound of Interest

Compound Name: *Allyl methyl carbonate*

Cat. No.: *B1268131*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl methyl carbonate**, a key organic compound with applications in synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation: Spectroscopic Data Summary

The spectroscopic data for **allyl methyl carbonate** (CAS No. 35466-83-2) is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.

Table 1: ^1H NMR Spectroscopic Data for **Allyl Methyl Carbonate**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
5.94	ddt	17.2, 10.4, 5.6	-CH=CH ₂
5.36	dq	17.2, 1.6	-CH=CH ₂ (trans)
5.26	dq	10.4, 1.2	-CH=CH ₂ (cis)
4.62	dt	5.6, 1.4	-O-CH ₂ -CH=
3.78	s	-	-O-CH ₃

Note: Data is referenced to a typical spectrum in CDCl₃. Multiplicities and coupling constants are estimated based on typical values for allylic systems.

Table 2: ¹³C NMR Spectroscopic Data for **Allyl Methyl Carbonate**

Chemical Shift (δ) (ppm)	Assignment
155.0	C=O (carbonate)
131.8	-CH=CH ₂
119.0	-CH=CH ₂
68.5	-O-CH ₂ -CH=
54.8	-O-CH ₃

Note: Chemical shifts are predicted based on the functional groups present and are relative to a typical spectrum in CDCl₃.

Table 3: IR Spectroscopic Data for **Allyl Methyl Carbonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2960, ~2850	Medium	C-H stretch (alkane)
~1750	Strong	C=O stretch (carbonate)
~1645	Medium	C=C stretch (alkene)
~1260	Strong	C-O stretch (asymmetric)
~990, ~930	Strong	=C-H bend (out-of-plane)

Note: These are characteristic absorption peaks for the functional groups present in **allyl methyl carbonate**.^[1]

Table 4: Mass Spectrometry Data for **Allyl Methyl Carbonate**

m/z	Relative Intensity (%)
41	100.0
57	78.2
59	62.7
39	52.8
71	54.0
42	33.8
72	33.0
29	32.4
44	24.5
27	17.0
45	17.8
40	14.8
77	13.5

Note: Data obtained from Electron Ionization (EI) mass spectrometry.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as **allyl methyl carbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **allyl methyl carbonate** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **¹H NMR Acquisition:**

- The ^1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
- A standard single-pulse experiment is used with a 30° or 90° pulse angle.
- A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
- The relaxation delay between pulses should be at least 5 times the longest T_1 relaxation time of the protons of interest to ensure accurate integration.
- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

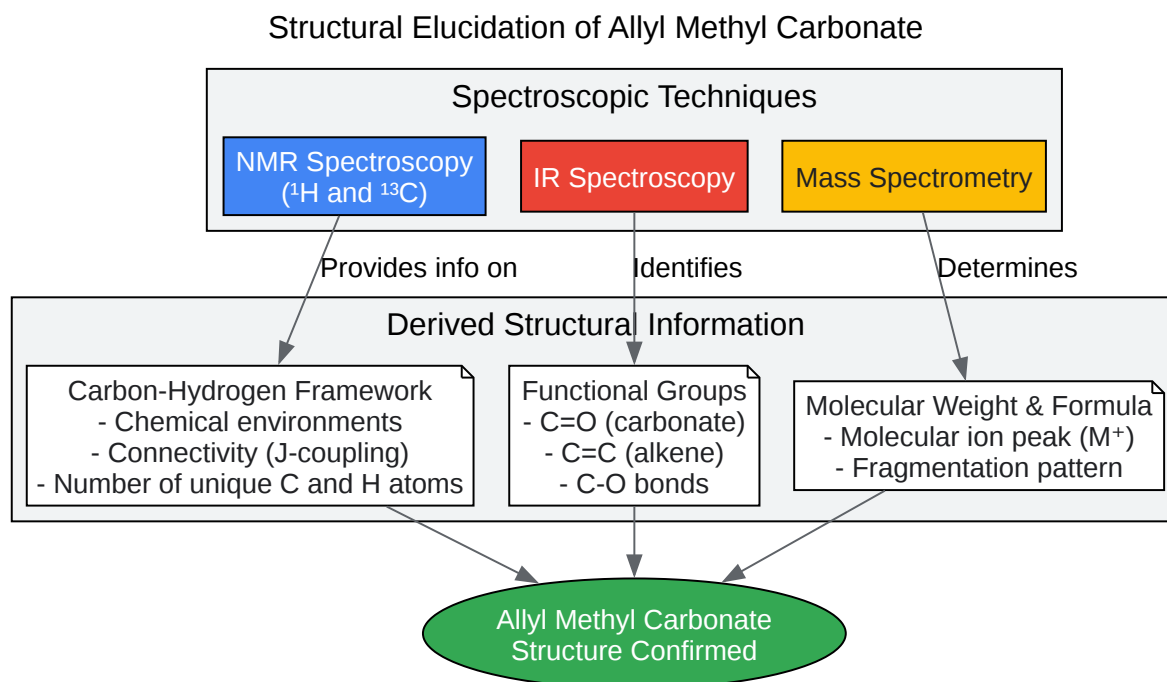
- Sample Preparation: For a liquid sample like **allyl methyl carbonate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The spectrum of the sample is then recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z .

Mandatory Visualization

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of **allyl methyl carbonate**.



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Caption: Workflow of Spectroscopic Analysis for **Allyl Methyl Carbonate**.

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References

- 1. Allyl methyl carbonate(35466-83-2) IR Spectrum [chemicalbook.com]
- 2. Allyl methyl carbonate(35466-83-2) MS [m.chemicalbook.com]
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